ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate
Overview
Description
Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate is a chemical compound with the CAS Number: 1378315-80-0 . It has a molecular weight of 241.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.26 .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Zhu et al. (2003) describes the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, highlighting the versatile applications of carbamate compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
Biochemical Applications and Analytical Methods
- Rhee, Levy, and London (1995) explored the modification of the 2-aminophenol group to yield a series of pH-sensitive probes. These probes, based on the structure of carbamates, serve as tools for measuring intracellular pH, demonstrating the application of carbamate derivatives in the development of biochemical sensors (Rhee, Levy, & London, 1995).
Environmental and Biological Effects
- Studies on the enantioselective reduction of certain carbamate compounds have been conducted to understand their biological effects better. Novák et al. (2001) examined the reduction potential of various strains of Saccharomyces cerevisiae towards selected ketones, providing insight into the microbial biotransformation of carbamate compounds (Novák, Zarevúcká, Wimmer, & Tykva, 2001).
Analytical Techniques for Pesticides
- Ballesteros, Gallego, and Valcárcel (1993) developed a continuous extraction system for the introduction of carbamate pesticide derivatives into a gas-liquid chromatograph. This technique underscores the significance of carbamates in the field of pesticide analysis and emphasizes the need for precise analytical methods to detect and quantify these compounds (Ballesteros, Gallego, & Valcárcel, 1993).
Properties
IUPAC Name |
ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUOCZSZQWPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCOC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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